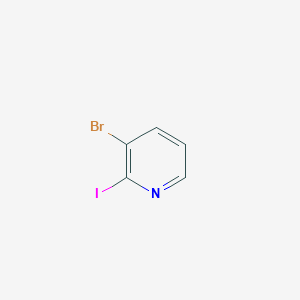

3-Bromo-2-iodopyridine

Übersicht

Beschreibung

3-Bromo-2-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H3BrIN

Wirkmechanismus

Target of Action

3-Bromo-2-iodopyridine is a chemical compound used primarily in scientific research and development . It is often used as a precursor or starting material for the synthesis of various other compounds . .

Mode of Action

It is likely that its interactions with biological targets would depend on the specific context of its use, such as the other compounds it is combined with in a reaction .

Biochemical Pathways

This compound is known to be involved in metal-catalyzed cross-coupling reactions, which are key processes in the synthesis of various organic compounds . These reactions can lead to the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is considered to be bbb (blood-brain barrier) permeant . Its lipophilicity (Log Po/w) is estimated to be around 2.37, suggesting it could potentially cross cell membranes .

Result of Action

As a chemical reagent, the primary result of this compound’s action is the formation of new chemical bonds and structures during reactions. The specific molecular and cellular effects would depend on the context of its use and the other compounds involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For instance, its reactivity in cross-coupling reactions may be affected by the type of catalyst used, the temperature of the reaction, and the solvent in which the reaction takes place .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodopyridine can be synthesized through a multi-step process starting from pyridine. One common method involves the bromination of pyridine to form 3-bromopyridine, followed by iodination to yield this compound. The bromination step typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent, while the iodination step can be carried out using iodine or iodotrimethylsilane in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often involves optimizing reaction conditions to maximize yield and minimize by-products. This includes controlling temperature, reaction time, and the concentration of reagents. The use of efficient purification techniques, such as recrystallization or chromatography, is also crucial to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-2-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, although these reactions are less common compared to substitution and coupling reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used.

Major Products: The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, coupling with phenylboronic acid in a Suzuki-Miyaura reaction would yield a biaryl compound .

Wissenschaftliche Forschungsanwendungen

3-Bromo-2-iodopyridine has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

2-Bromo-5-iodopyridine: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

2-Amino-5-bromo-3-iodopyridine: Contains an amino group, making it useful in different synthetic applications and biological studies.

3-Bromo-4-iodopyridine: Another isomer with distinct reactivity due to the position of the halogen atoms.

Uniqueness: 3-Bromo-2-iodopyridine is unique due to its specific substitution pattern, which provides distinct reactivity profiles in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential therapeutic agents .

Biologische Aktivität

3-Bromo-2-iodopyridine is a halogenated pyridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of both bromine and iodine substituents on the pyridine ring, exhibits unique electronic properties that may influence its interactions with biological targets. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications in drug development.

This compound has the molecular formula C5H3BrI N and is classified as a halopyridine. The presence of halogens in its structure contributes to its reactivity, making it a valuable intermediate in organic synthesis. The synthesis typically involves halogenation reactions or coupling reactions using copper or palladium catalysts, which facilitate the formation of C-N bonds and other functional groups essential for biological activity.

Anticancer Properties

Research indicates that this compound and its derivatives may serve as promising candidates for anticancer agents. For instance, derivatives of this compound have been explored for their role as tyrosine kinase inhibitors, which are crucial in cancer therapies due to their involvement in cell signaling pathways that regulate cell proliferation and survival.

Case Study: Tyrosine Kinase Inhibition

- Objective: Evaluate the efficacy of this compound derivatives as tyrosine kinase inhibitors.

- Methodology: In vitro assays were conducted to assess the inhibition of specific kinase activity.

- Results: Several derivatives exhibited significant inhibitory effects with IC50 values ranging from 0.5 to 5 µM, indicating strong potential for further development as anticancer drugs.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Various studies highlight its effectiveness against a range of bacterial strains, suggesting that it could be developed into a new class of antibiotics.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors within cells. The halogen substituents can enhance binding affinity and selectivity towards biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Modulation: It can potentially modulate receptor activity, influencing cellular responses.

Future Directions

Given its promising biological activities, further research is warranted to explore the full potential of this compound in drug discovery. Future studies should focus on:

- Structure-Activity Relationship (SAR) Studies: To optimize the biological activity through chemical modifications.

- In Vivo Studies: To evaluate pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies: To elucidate the precise molecular mechanisms underlying its biological effects.

Eigenschaften

IUPAC Name |

3-bromo-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-2-1-3-8-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCGGAQICCWUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634872 | |

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408502-43-2 | |

| Record name | 3-Bromo-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.